5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted tert-butyl group and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-2-methylpropanoic acid hydrazide with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl hydrazide, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloro-substituted tert-butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxadiazole ring or the trifluoromethoxy group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chloro group in the tert-butyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in substitution reactions, typically in the presence of a base.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-1,1-dimethylethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole: Lacks the chloro-substituted tert-butyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the chloro-substituted tert-butyl group and the trifluoromethoxy-substituted phenyl group in 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole makes it unique
Properties
IUPAC Name |
5-(1-chloro-2-methylpropan-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-12(2,7-14)11-18-10(19-21-11)8-3-5-9(6-4-8)20-13(15,16)17/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUZQUKCJVFBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381871 | |
Record name | 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680216-04-0 | |
Record name | 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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